![molecular formula C14H20ClN3O B1349443 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 701220-40-8](/img/structure/B1349443.png)

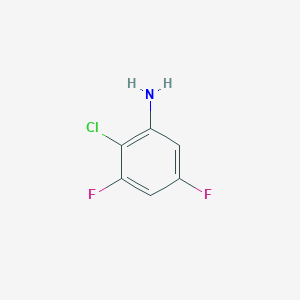

1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Overview

Description

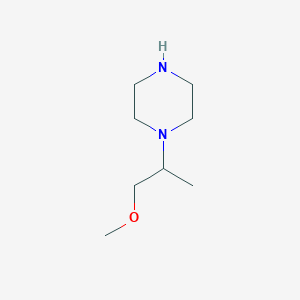

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can participate in reactions such as acylation, alkylation, and substitution .Scientific Research Applications

Antitumor Activity

- Synthesis and Antitumor Activity of Piperazine-Based Compounds : Studies have demonstrated the synthesis of piperazine derivatives, including compounds similar to the one of interest, showing potential antitumor activities. These compounds are evaluated for their effect on tumor DNA methylation processes, indicating their possible role in cancer therapy through epigenetic modulation (Hakobyan et al., 2020). Additionally, other research has focused on synthesizing triazine derivatives with piperazine moieties, which have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial Activities

- New Triazole Derivatives with Antimicrobial Activities : The synthesis of novel triazole derivatives incorporating piperazine groups has been explored, with some compounds exhibiting good to moderate antimicrobial activities against various microorganisms. This research suggests the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Receptor Modulation

- Allosteric Enhancers of the A1 Adenosine Receptor : Research into piperazine derivatives has also extended to their potential as allosteric enhancers for the A1 adenosine receptor, with specific substitutions on the piperazine ring influencing their activity. This highlights the versatility of piperazine-based compounds in modulating receptor functions, which could be beneficial in treating various neurological and cardiovascular disorders (Romagnoli et al., 2008).

Mechanism of Action

Target of Action

The compound “1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one” is a complex organic molecule. These receptors are often the primary targets of these compounds and play crucial roles in various biological activities .

Mode of Action

Similar compounds have been reported to interact with their targets, causing changes in the cellular environment . For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to a broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Pharmacokinetics

Similar compounds have been found to have acceptable bioavailability . The degree of lipophilicity of these compounds, which reflects their affinity for a lipid environment, allows them to diffuse easily into cells .

Result of Action

For instance, some indole derivatives have been found to have anti-inflammatory and analgesic activities .

properties

IUPAC Name |

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYAZKZDQWCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359080 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701220-40-8 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

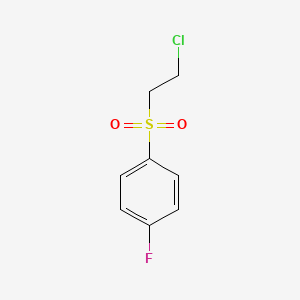

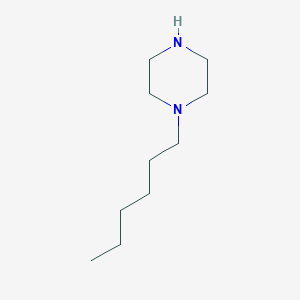

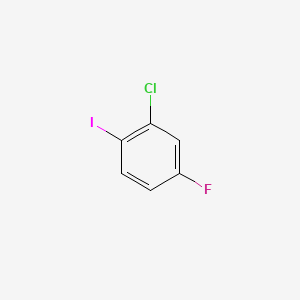

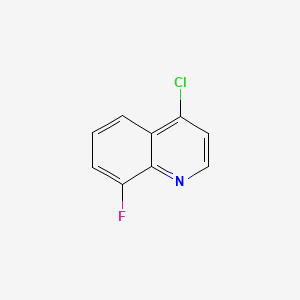

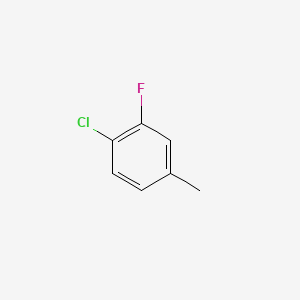

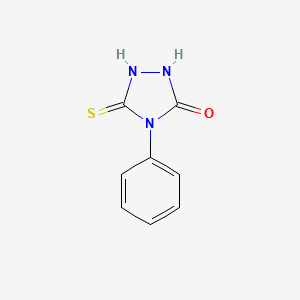

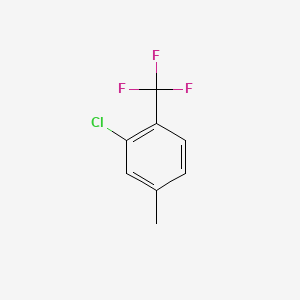

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.